molecular formula C25H21N3O4 B3714842 (5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione

(5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione

Cat. No.: B3714842
M. Wt: 427.5 g/mol
InChI Key: DBDLESGNQDBTMJ-WSDLNYQXSA-N
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Description

The compound (5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione is a complex organic molecule It features a diazinane-2,4,6-trione core, a furan ring, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials include 2,3-dihydro-1H-isoindole, 2-methylbenzaldehyde, furan-2-carbaldehyde, and diazinane-2,4,6-trione. The key steps involve:

    Condensation Reactions: The aldehyde groups react with the amine groups to form imines.

    Cyclization: The imines undergo cyclization to form the diazinane ring.

    Functional Group Modifications: Introduction of the furan ring and other substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and chloromethane (CH3Cl) are employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and reduced isoindoline derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1,3-diazinane-2,4,6-trione
  • (5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(thiophen-2-YL)methyl]-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, in particular, differentiates it from similar compounds with thiophene or benzene rings, affecting its electronic properties and interactions with biological targets.

Properties

IUPAC Name

(5E)-5-[[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-11-20(27-13-18-5-2-3-6-19(18)14-27)9-8-17(16)12-22-23(29)26-25(31)28(24(22)30)15-21-7-4-10-32-21/h2-12H,13-15H2,1H3,(H,26,29,31)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDLESGNQDBTMJ-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)/C=C/4\C(=O)NC(=O)N(C4=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione

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